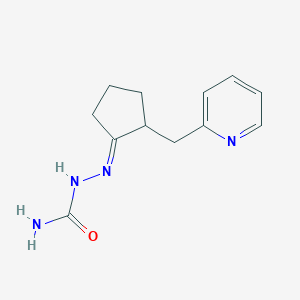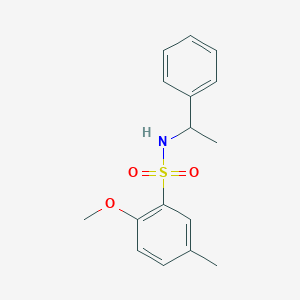
2-(2-Pyridylmethyl)cyclopentanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridylmethyl)cyclopentanone semicarbazone, also known as PMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMS is a semicarbazone derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-(2-Pyridylmethyl)cyclopentanone semicarbazone is not fully understood. However, studies have suggested that it inhibits the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to the accumulation of cells in the S-phase of the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of various oncogenes. Physiologically, this compound has been shown to reduce tumor growth and increase survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Pyridylmethyl)cyclopentanone semicarbazone in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations include its poor solubility in water, which can make it difficult to administer in vivo, and the lack of clinical trials to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-(2-Pyridylmethyl)cyclopentanone semicarbazone. One direction is to optimize the synthesis method to increase the yield and purity of this compound. Another direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
2-(2-Pyridylmethyl)cyclopentanone semicarbazone can be synthesized through various methods, including the reaction between 2-pyridylmethylamine and cyclopentanone followed by semicarbazide hydrochloride. Another method involves the reaction between 2-pyridylmethylamine and cyclopentanone followed by the addition of semicarbazide. These methods have been optimized to increase the yield and purity of this compound.
Applications De Recherche Scientifique
2-(2-Pyridylmethyl)cyclopentanone semicarbazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Propriétés
Numéro CAS |
13642-30-3 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[(E)-[2-(pyridin-2-ylmethyl)cyclopentylidene]amino]urea |
InChI |
InChI=1S/C12H16N4O/c13-12(17)16-15-11-6-3-4-9(11)8-10-5-1-2-7-14-10/h1-2,5,7,9H,3-4,6,8H2,(H3,13,16,17)/b15-11+ |
Clé InChI |
KAAOECHPTUGGBC-RVDMUPIBSA-N |
SMILES isomérique |
C1CC(/C(=N/NC(=O)N)/C1)CC2=CC=CC=N2 |
SMILES |
C1CC(C(=NNC(=O)N)C1)CC2=CC=CC=N2 |
SMILES canonique |
C1CC(C(=NNC(=O)N)C1)CC2=CC=CC=N2 |
Synonymes |
2-(2-Pyridylmethyl)cyclopentanone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)




